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molecular formula C17H14F6 B089652 2,2-Bis(4-methylphenyl)hexafluoropropane CAS No. 1095-77-8

2,2-Bis(4-methylphenyl)hexafluoropropane

Cat. No. B089652
M. Wt: 332.28 g/mol
InChI Key: OWEIAGSMFHSSES-UHFFFAOYSA-N
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Patent
US04922019

Procedure details

It has been disclosed in U.S. Pat. No. 3,310,573 to react toluene with hexafluoroacetone in the presence of hydrofluoric acid to give 2,2-bis-(4-methylphenyl)hexafluoropropane (2). This is oxidized to the dicarboxylic acid (3) using chromium(III) oxide, which is subsequently converted into the 2,2-bis-(4-aminophenyl)hexafluoropropane (4) by a Schmidt reaction using sodium azide/sulfuric acid. In the next reaction steps, this compound is acetylated using acetic anhydride and then nitrated in the 3-position using 70% strength nitric acid in concentrated sulfuric acid. The elimination of the acetyl group then takes place, for which the nitrated substance is dissolved in concentrated sulfuric acid and water added until the 2,2-bis-(3-nitro-4-aminophenyl)hexafluoropropane (5) precipitates from the solution.
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reactant
Reaction Step One
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Reaction Step One
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=O.F.[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH3:18][C:12]1[CH:17]=[CH:16][C:15]([C:3]([C:15]2[CH:16]=[CH:17][C:12]([CH3:18])=[CH:13][CH:14]=2)([C:5]([F:8])([F:7])[F:6])[C:2]([F:10])([F:9])[F:1])=[CH:14][CH:13]=1

Inputs

Step One
Name
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0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)C(F)(F)F)(F)F
Name
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0 (± 1) mol
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reactant
Smiles
F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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